3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
3-bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF2NO2/c12-7-5-6-15(10(7)16)8-3-1-2-4-9(8)17-11(13)14/h1-4,7,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPRXNQSGKONHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC=CC=C2OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one typically involves the following steps:
Difluoromethoxylation: The addition of a difluoromethoxy group to the phenyl ring.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols involving bromination and difluoromethoxylation reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with higher oxidation states.
Reduction Products: Reduced derivatives with lower oxidation states.
Scientific Research Applications
The compound 3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one (CAS Number: 1311318-38-3) is a chemical entity that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential therapeutic uses, chemical properties, and relevant case studies.
Medicinal Chemistry
This compound is being investigated for its potential as a therapeutic agent. The compound's unique structure allows it to interact with various biological targets, which may lead to the development of new drugs.
Potential Therapeutic Areas
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against certain cancer cell lines. The bromine atom may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.
- Neurological Disorders : The pyrrolidine ring is often found in compounds targeting neurological pathways. Research is ongoing to evaluate the compound's efficacy in treating conditions such as depression and anxiety.
Chemical Biology
The compound can serve as a tool in chemical biology for studying enzyme interactions and signaling pathways. Its ability to modify biological processes makes it useful for:
- Inhibiting Specific Enzymes : By acting as an inhibitor, it can help elucidate the role of specific enzymes in disease mechanisms.
- Bioconjugation Studies : The difluoromethoxy group may facilitate bioconjugation with biomolecules, enabling the study of cellular processes.
Material Science
Research into the material science applications of this compound is emerging. Its structural properties may be harnessed to develop new materials with enhanced mechanical or thermal properties.
Case Study 1: Anticancer Activity
A study conducted on structurally similar compounds revealed that derivatives containing difluoromethoxy groups exhibited significant cytotoxicity against breast cancer cell lines. This suggests that this compound may also possess similar properties, warranting further investigation into its anticancer potential.
Case Study 2: Neurological Effects
Research published in a pharmacological journal explored several pyrrolidine derivatives for their effects on serotonin receptors. The findings indicated that modifications to the pyrrolidine structure could enhance binding affinity and selectivity, suggesting a promising avenue for this compound in treating mood disorders.
Mechanism of Action
The mechanism of action of 3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, which can include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical and Reactivity Trends
Table 1: Comparative Properties of Selected Compounds
Research and Application Insights
- Synthetic Utility: The target compound’s bromine atom facilitates Suzuki-Miyaura couplings, as seen in analogous pyridinones (e.g., ’s use of boronic acids in cross-couplings) .
- Metabolic Stability : The difluoromethoxy group (vs. methoxy in related compounds) reduces cytochrome P450-mediated demethylation, a trend observed in fluorinated pharmaceuticals .
Biological Activity
3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyrrolidinone core with a bromine atom and a difluoromethoxy group attached to a phenyl ring. This unique structure may influence its biological activity, particularly in targeting specific enzymes or receptors.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily as an inhibitor of key enzymes involved in disease processes.
Key Activities:
- Antimicrobial Activity : The compound has shown efficacy against certain strains of bacteria, particularly those resistant to standard treatments.
- Antitumor Properties : Preliminary studies suggest it may inhibit tumor cell proliferation through specific pathways.
- Enzyme Inhibition : It acts as an inhibitor for several enzymes, including those involved in metabolic pathways.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the bromine and difluoromethoxy substituents play critical roles in modulating the interaction with target proteins.
Enzyme Targeting
One study highlighted its potential as an inhibitor of MmpL3, a critical enzyme for the survival of Mycobacterium tuberculosis. The compound's activity was compared with other known inhibitors, demonstrating a promising profile for further development ( ).
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound against Mycobacterium bovis, revealing significant inhibitory concentrations (IC50 values) that suggest strong antimicrobial properties ( ).
- Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent ( ).
- Enzyme Inhibition Analysis : The compound's inhibition of acetyl-CoA carboxylase (ACC) was assessed, showing effective modulation of fatty acid metabolism ( ).
Data Tables
Q & A
Basic: What synthetic strategies are recommended for preparing 3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one?
Answer:
The synthesis of brominated pyrrolidinones typically involves halogenation and functional group modification. A common approach is the acylation of pyrrolidine with a brominated acyl chloride intermediate. For example, halogenation of the pyrrolidinone ring can be achieved using bromine sources like N-bromosuccinimide (NBS) under controlled conditions . Introducing the difluoromethoxy group requires selective substitution at the phenyl ring, often via nucleophilic aromatic substitution (SNAr) using difluoromethoxide reagents. Post-synthetic purification via column chromatography or recrystallization ensures product purity. Reaction optimization should consider steric hindrance from the difluoromethoxy group, which may reduce yields compared to simpler analogs .
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can confirm the presence of the difluoromethoxy group (δ ~6.0–7.0 ppm for aromatic protons, δ ~80–90 ppm for CF2 in 13C) and the brominated pyrrolidinone core (δ ~3.5–4.5 ppm for N-CH2 groups) .
- X-ray Crystallography: Resolves spatial arrangements, particularly the orientation of the difluoromethoxy group relative to the pyrrolidinone ring, which influences reactivity .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₁₁H₁₀BrF₂NO₂) with precise mass matching .
Advanced: How can computational modeling predict the biological interactions of this compound?
Answer:
Molecular docking and molecular dynamics (MD) simulations are used to study interactions with targets like enzymes or receptors. For example:
- Docking: Predicts binding affinity by aligning the compound’s bromine and difluoromethoxy moieties with hydrophobic pockets in target proteins.
- MD Simulations: Assess stability of ligand-protein complexes over time, identifying key residues (e.g., aromatic π-π interactions with the phenyl group) .
These methods guide hypothesis-driven experiments, such as mutagenesis studies to validate predicted binding sites .
Advanced: How can researchers resolve contradictions in regioselectivity during substitution reactions on the pyrrolidinone ring?
Answer:
Regioselectivity challenges arise from competing nucleophilic sites. Strategies include:
- Kinetic vs. Thermodynamic Control: Adjust reaction temperature and solvent polarity. Polar aprotic solvents (e.g., DMF) favor attack at the bromine-adjacent position due to charge stabilization .
- Protecting Groups: Temporarily block reactive sites (e.g., protecting the pyrrolidinone nitrogen with Boc groups) to direct substitution to the desired position .
- DFT Calculations: Predict transition-state energies to identify favored pathways .
Advanced: What experimental approaches address low yields in difluoromethoxy group incorporation?
Answer:
Low yields may stem from steric hindrance or electronic deactivation of the phenyl ring. Mitigation strategies:
- Electron-Deficient Precursors: Use nitro- or carbonyl-substituted aryl halides to enhance SNAr reactivity with difluoromethoxide .
- Microwave-Assisted Synthesis: Accelerates reactions, reducing side-product formation .
- Catalysis: Transition metals (e.g., CuI) can mediate Ullmann-type couplings for challenging substitutions .
Basic: What are the key reactivity trends of brominated pyrrolidinones in cross-coupling reactions?
Answer:
The bromine atom participates in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling diversification:
- Suzuki Reactions: Replace bromine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh3)4) and boronic acids .
- Buchwald-Hartwig Amination: Introduce amines at the bromine site for SAR studies .
Monitor reaction progress via TLC or HPLC to optimize catalyst loading and ligand choice .
Advanced: How to analyze conflicting bioactivity data in enzyme inhibition assays?
Answer:
Contradictions may arise from assay conditions or off-target effects. Solutions:
- Dose-Response Curves: Confirm IC50 consistency across replicates.
- Counter-Screens: Test against related enzymes to assess selectivity .
- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics, distinguishing true inhibitors from artifacts .
Advanced: What strategies optimize the compound’s solubility for in vivo studies?
Answer:
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Co-Solvent Systems: Use DMSO/PEG-400 mixtures for preclinical formulations.
- Crystal Engineering: Modify crystal packing via co-crystallization with solubility-enhancing agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
